molecular formula C14H8N2O4 B7790931 Benzene, 1,1'-(1,2-ethynediyl)bis[4-nitro- CAS No. 2735-14-0

Benzene, 1,1'-(1,2-ethynediyl)bis[4-nitro-

Cat. No.: B7790931
CAS No.: 2735-14-0
M. Wt: 268.22 g/mol
InChI Key: FFPKJHSMYNNWJB-UHFFFAOYSA-N
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Description

Contextualization of Benzene (B151609), 1,1'-(1,2-ethynediyl)bis[4-nitro- in Contemporary Chemical Science

Benzene, 1,1'-(1,2-ethynediyl)bis[4-nitro-], also commonly known as 4,4'-dinitrotolan or 4,4'-dinitrodiphenylacetylene, is a prime example of a symmetrically substituted diarylacetylene. Its structure features a central ethyne (B1235809) linker connecting two phenyl rings, each bearing a nitro group at the para position. This specific arrangement of electron-withdrawing groups on a conjugated backbone makes it a molecule of interest for investigating fundamental structure-property relationships.

The synthesis of such diarylacetylenes is often achieved through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov This versatile reaction allows for the formation of carbon-carbon bonds between terminal alkynes and aryl halides, providing a reliable route to a wide array of substituted diarylacetylenes. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov

Significance of Electron-Withdrawing Groups in Conjugated Systems for Electronic and Reactivity Modulation

Electron-withdrawing groups (EWGs), such as the nitro groups (-NO₂) present in Benzene, 1,1'-(1,2-ethynediyl)bis[4-nitro-], play a crucial role in modifying the electronic landscape of a conjugated system. These groups exert their influence through inductive and resonance effects, pulling electron density away from the π-system.

This electron withdrawal has several important consequences:

Modulation of Electronic Properties: The presence of strong EWGs significantly lowers the energy levels of the frontier molecular orbitals (HOMO and LUMO). This reduction in the HOMO-LUMO gap can lead to red-shifted absorption spectra and can be a key factor in designing materials with specific optical properties. nih.gov

Influence on Reactivity: The electron-deficient nature of the aromatic rings in Benzene, 1,1'-(1,2-ethynediyl)bis[4-nitro-] makes them more susceptible to nucleophilic aromatic substitution reactions, while deactivating them towards electrophilic aromatic substitution.

Research Findings

While specific, in-depth research dedicated solely to Benzene, 1,1'-(1,2-ethynediyl)bis[4-nitro-] is not extensively documented in publicly available literature, its properties can be inferred from studies on closely related compounds and from its classification as a nitro-substituted diarylacetylene.

Computational studies on similar molecules with nitro substituents have demonstrated a significant impact on their electronic and nonlinear optical properties. nih.gov The introduction of nitro groups has been shown to reduce the HOMO-LUMO energy gap, a key indicator of potential for enhanced NLO activity. nih.gov

The synthesis of related diarylacetylenes is well-established, with the Sonogashira coupling being a primary method. This reaction typically involves the coupling of a dihaloarene with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org For the synthesis of Benzene, 1,1'-(1,2-ethynediyl)bis[4-nitro-], a plausible route would involve the coupling of 1-ethynyl-4-nitrobenzene (B13769) or the self-coupling of a suitable precursor.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-nitro-4-[2-(4-nitrophenyl)ethynyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h3-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPKJHSMYNNWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70347530
Record name Benzene, 1,1'-(1,2-ethynediyl)bis[4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2735-14-0
Record name Benzene, 1,1'-(1,2-ethynediyl)bis[4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Bis 4 Nitrophenyl Acetylene and Analogues

Strategies for Ethynediyl Linkage Formation

The creation of the ethynediyl or a related butadiyne linkage is central to the synthesis of these compounds. Several powerful catalytic and stoichiometric methods have been developed to achieve this transformation.

Palladium-Catalyzed Cross-Coupling Reactions

Among the most robust and widely used methods for forming C(sp²)-C(sp) bonds is the palladium-catalyzed Sonogashira cross-coupling reaction. wikipedia.orgnih.govlibretexts.org This reaction provides a direct route to unsymmetrical and symmetrical diarylacetylenes.

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. libretexts.org To synthesize Bis(4-nitrophenyl)acetylene, two primary approaches can be utilized. The first involves the reaction of two equivalents of a 4-nitroaryl halide (e.g., 1-iodo-4-nitrobenzene (B147127) or 1-bromo-4-nitrobenzene) with acetylene (B1199291) gas or a synthetic equivalent like calcium carbide. nih.gov The second, more controlled, approach involves the coupling of 4-nitrophenylacetylene with a 4-nitroaryl halide. researchgate.net

The reactivity of the aryl halide is a critical factor, with the general trend being I > OTf > Br >> Cl. wikipedia.org This difference allows for selective couplings if multiple different halides are present in a molecule. wikipedia.org The reaction is typically carried out in the presence of a base, such as an amine (e.g., triethylamine (B128534) or piperidine), which also often serves as the solvent. libretexts.orgorganic-chemistry.org The conditions are generally mild, often allowing the reaction to proceed at room temperature. wikipedia.orgacs.org

A common strategy for producing symmetrical diarylacetylenes involves the coupling of an aryl halide with a protected acetylene, such as trimethylsilylacetylene (B32187) (TMSA). After the initial coupling, the silyl (B83357) group is removed in situ, and the resulting terminal alkyne reacts with a second equivalent of the aryl halide. wikipedia.org

The "classical" Sonogashira reaction employs a dual catalyst system: a palladium(0) complex and a copper(I) salt, typically copper(I) iodide (CuI). wikipedia.orglibretexts.org

Palladium Catalysts: The active palladium catalyst is a Pd(0) species, which can be introduced directly, such as with tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), or generated in situ from a Pd(II) precatalyst like bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂). wikipedia.orglibretexts.org The palladium catalyst undergoes oxidative addition with the aryl halide to initiate the catalytic cycle. acs.org A variety of phosphine (B1218219) ligands have been developed to stabilize and modify the reactivity of the palladium center, including bidentate phosphines like dppe and dppp. libretexts.org

Copper(I) Co-catalyst: The role of the copper(I) salt is to react with the terminal alkyne to form a copper(I) acetylide. wikipedia.orgnih.gov This species then undergoes transmetalation with the Pd(II)-aryl intermediate, which is a key step in the catalytic cycle. acs.org The use of a copper co-catalyst significantly increases the reaction rate, enabling milder conditions. acs.org

However, the copper co-catalyst can also promote the undesirable homocoupling of the terminal alkyne, known as Glaser coupling, to form a diyne byproduct. wikipedia.orgwashington.edu This has led to the development of numerous copper-free Sonogashira protocols . These systems often require more specialized ligands for the palladium, such as N-heterocyclic carbenes (NHCs), or nitrogen-based ligands, and may necessitate slightly harsher conditions. libretexts.orgorganic-chemistry.orgnih.gov

Table 1: Common Catalyst Systems for Sonogashira Coupling
Catalyst ComponentExample(s)Primary FunctionNotes
Palladium(0) CatalystPd(PPh₃)₄, Pd₂(dba)₃Catalyzes the cross-coupling reaction via oxidative addition/reductive elimination cycle.Often generated in situ from Pd(II) salts.
Palladium(II) PrecatalystPdCl₂(PPh₃)₂, Pd(OAc)₂Reduced to Pd(0) in the reaction mixture to enter the catalytic cycle. wikipedia.orgMore stable and easier to handle than many Pd(0) complexes.
Phosphine LigandsTriphenylphosphine (PPh₃), XPhos, SPhosStabilizes the palladium center and modulates its reactivity.Choice of ligand can significantly impact reaction efficiency.
Copper(I) Co-catalystCopper(I) iodide (CuI)Forms a copper acetylide, facilitating transmetalation and increasing reaction rate. acs.orgCan lead to undesired alkyne homocoupling (Glaser coupling). wikipedia.org
BaseTriethylamine (Et₃N), Diisopropylamine (DIPA), PiperidineNeutralizes the HX byproduct and often acts as a solvent. organic-chemistry.orgAlso aids in the reduction of Pd(II) to Pd(0). wikipedia.org

Oxidative Dimerization Approaches (e.g., Glaser-Hay Reaction for Butadiynes)

The Glaser coupling, first reported in 1869, is the oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes using a stoichiometric amount of a copper(I) salt, like copper(I) chloride, and an oxidant such as air (oxygen). wikipedia.orgresearchgate.net The reaction proceeds through the formation of a copper acetylide intermediate.

The Hay coupling is a significant modification of the Glaser reaction that uses a catalytic amount of a copper(I) salt in conjunction with a chelating amine, most commonly N,N,N',N'-tetramethylethylenediamine (TMEDA). wikipedia.orgsynarchive.comorganic-chemistry.org The TMEDA complex enhances the solubility and reactivity of the copper catalyst. organic-chemistry.org This method is highly effective for synthesizing symmetrical butadiynes. For instance, the Hay coupling of 4-nitrophenylacetylene would yield 1,4-Bis(4-nitrophenyl)buta-1,3-diyne, an analogue of the target compound.

While these methods are excellent for creating symmetrical diynes, they are not suitable for producing the ethynediyl-linked Bis(4-nitrophenyl)acetylene directly. nih.gov Traditional Glaser-Hay conditions often result in a mixture of homo-coupled and hetero-coupled products when two different alkynes are used, complicating purification. nih.gov

Precursor Synthesis and Functionalization for Bis(4-nitrophenyl)acetylene

The successful synthesis of the final product is highly dependent on the availability and purity of its precursors. The key building block for Bis(4-nitrophenyl)acetylene is a 4-nitrophenyl group attached to either a halide or an acetylene moiety.

A primary precursor is 4-nitrophenylacetylene . chemspider.comsigmaaldrich.com This intermediate can be synthesized via the Sonogashira coupling of a 1-halo-4-nitrobenzene with a protected acetylene source. For example, 1-iodo-4-nitrobenzene can be coupled with trimethylsilylacetylene (TMSA) using a palladium-copper catalyst system. The resulting 1-nitro-4-(trimethylsilylethynyl)benzene is then treated with a base, such as potassium carbonate or a fluoride (B91410) source, to remove the trimethylsilyl (B98337) protecting group and yield 4-nitrophenylacetylene. chemicalbook.com

Another essential precursor is 1-halo-4-nitrobenzene , such as 1-bromo-4-nitrobenzene (B128438) or 1-iodo-4-nitrobenzene. google.com These compounds are readily available commercially or can be prepared through the electrophilic nitration of the corresponding halobenzene.

Table 2: Key Precursors and Their Synthesis
PrecursorStructureTypical Synthesis Method
4-NitrophenylacetyleneO₂N-C₆H₄-C≡CHSonogashira coupling of 1-halo-4-nitrobenzene with a protected acetylene (e.g., TMSA), followed by deprotection. chemicalbook.com
1-Iodo-4-nitrobenzeneO₂N-C₆H₄-INitration of iodobenzene. Commercially available.
1-Bromo-4-nitrobenzeneO₂N-C₆H₄-BrNitration of bromobenzene. Commercially available. google.com
Trimethylsilylacetylene (TMSA)(CH₃)₃Si-C≡CHUsed as a stable, protected source of acetylene in Sonogashira couplings. wikipedia.org

Synthesis of 4-Nitrophenylacetylene Intermediates

A crucial intermediate in the synthesis of bis(4-nitrophenyl)acetylene is 4-nitrophenylacetylene. One common approach to synthesize this intermediate involves the reaction of a nitrobromobenzene with a protected or terminal acetylene.

A notable method involves the reaction of a nitrobromobenzene with a substituted terminal acetylene compound that contains a hydroxyl group on the carbon adjacent to the acetylene group. This reaction is typically carried out in the presence of a dialkyl or trialkyl amine solvent and a palladium complex catalyst system. google.com A promoter, such as cuprous iodide, is also often employed to enhance the reaction. google.com The resulting nitrophenyl hydroxy substituted acetylene can then be converted to the desired nitrophenylacetylene. google.com

For instance, 2-methyl-4-(nitrophenyl)-3-butyn-2-ol can be synthesized by reacting a nitrobromobenzene with 2-methyl-3-butyn-2-ol. google.com The reaction conditions for such a process are detailed in the table below.

Table 1: Reaction Parameters for the Synthesis of 2-methyl-4-(nitrophenyl)-3-butyn-2-ol

ParameterCondition
Reactants Nitrobromobenzene, 2-methyl-3-butyn-2-ol
Solvent Triethylamine google.com
Catalyst Bis(triphenylphosphine)palladium dichloride google.com
Promoter Cuprous Iodide google.com
Catalyst Loading 0.01 to 1.0 mole percent based on nitrobromobenzene google.com
Promoter to Catalyst Molar Ratio 0.5:1 to 20:1 google.com

The resulting 2-methyl-4-(nitrophenyl)-3-butyn-2-ol serves as a stable intermediate which can then be cleaved to yield 4-nitrophenylacetylene. This intermediate is a useful compound in various organic syntheses. chemicalbook.com

Another approach for the synthesis of diarylacetylenes involves a Sonogashira cross-coupling reaction. chemicalbook.com While the direct synthesis of bis(4-nitrophenyl)acetylene via this method was not detailed in the provided search results, the synthesis of an unsymmetrical diarylacetylene, 1-(4-methoxyphenyl)-2-(4-nitrophenyl)-acetylene, provides a relevant example. chemicalbook.com This synthesis involves the reaction of 4-iodoanisole (B42571) with trimethylsilylacetylene, followed by the addition of 1-iodo-4-nitrobenzene. chemicalbook.com

Preparation of Substituted Nitrobenzene (B124822) Precursors

The synthesis of bis(4-nitrophenyl)acetylene and its analogues relies on the availability of suitably substituted nitrobenzene precursors. These precursors are typically halogenated or otherwise activated nitrobenzenes that can participate in cross-coupling reactions.

The preparation of these precursors often starts from commercially available nitroaromatic compounds. For example, 4-nitrobromobenzene or 4-iodonitrobenzene are common starting materials for the synthesis of 4-nitrophenylacetylene and its derivatives.

The synthesis of other functionalized nitrobenzene precursors, such as 4-nitrophenylacetonitrile (B121139) and 4-nitrophenylacetic acid, has also been described. scribd.com These compounds can potentially serve as precursors for more complex diarylacetylene structures. The synthesis of 4-nitrophenylacetonitrile can be achieved from a suitable starting material, and it can be further hydrolyzed to produce 4-nitrophenylacetic acid. scribd.com

Furthermore, methods for preparing other nitro-substituted aromatic compounds, such as 4-nitrodiphenylamines and bis(4-nitrophenyl) carbonate, have been developed. The synthesis of 4-nitrodiphenylamines can be achieved by reacting 4-nitrohalobenzenes with formyl derivatives of aromatic amines in the presence of potassium carbonate. google.com Bis(4-nitrophenyl) carbonate can be synthesized from p-nitrophenol and triphosgene (B27547) or by the nitration of diphenyl carbonate. patsnap.comchemicalbook.com While not direct precursors to bis(4-nitrophenyl)acetylene, these synthetic methodologies highlight the diverse chemistry available for functionalizing nitrobenzene rings.

Reactivity and Transformation Pathways of Benzene, 1,1 1,2 Ethynediyl Bis 4 Nitro

Chemical Transformations of the Ethynediyl Moiety

The carbon-carbon triple bond of the ethynediyl bridge is a site of high electron density, making it susceptible to a range of addition and cycloaddition reactions. The reactivity of this alkyne is significantly modulated by the strong electron-withdrawing nature of the two para-nitro groups.

Nucleophilic Addition Reactions to the Triple Bond

The powerful electron-withdrawing effect of the para-nitro substituents substantially polarizes the molecule, reducing the electron density of the ethynediyl triple bond and rendering it electrophilic. This electronic feature makes the alkyne susceptible to nucleophilic attack. While simple alkynes are generally unreactive towards nucleophiles, the activation provided by the nitro groups facilitates such additions.

The reaction of secondary nitroalkanes with acetylene (B1199291) in the presence of a base like potassium hydroxide (B78521) is a known method for C-vinylation, demonstrating the principle of nucleophilic addition to a triple bond. nih.gov In the case of Benzene (B151609), 1,1'-(1,2-ethynediyl)bis[4-nitro-], a similar mechanism would involve the attack of a nucleophile on one of the alkyne carbons, followed by protonation, to yield a vinyl derivative. The general mechanism for nucleophilic addition involves the formation of a carbanionic intermediate which is stabilized by the adjacent phenyl ring and subsequently protonated.

Table 1: Potential Nucleophilic Addition Reactions

Nucleophile Potential Product Type
Amines (R₂NH) Enamine
Thiols (RSH) Thioether (vinyl sulfide)
Alcohols (ROH) Vinyl ether

This table is illustrative of potential reactions based on the electronic properties of the molecule.

Cycloaddition Reactions (e.g., for Triazole Formation via Click Chemistry)

Cycloaddition reactions offer a powerful method for constructing cyclic structures in a single step. researchgate.net The ethynediyl moiety can participate in several types of cycloadditions.

The most prominent example of alkyne cycloaddition is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govacs.orgchemrxiv.org This reaction is highly efficient for forming 1,4-disubstituted 1,2,3-triazoles. acs.orgbeilstein-journals.org However, the classic CuAAC reaction typically requires a terminal alkyne. beilstein-journals.org As Benzene, 1,1'-(1,2-ethynediyl)bis[4-nitro-] is an internal alkyne, it is not a suitable substrate for the standard CuAAC protocol.

Nevertheless, other cycloaddition pathways are available for internal alkynes:

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Unlike the copper-catalyzed version, RuAAC can proceed with internal alkynes to yield fully substituted 1,2,3-triazoles.

Hüisgen 1,3-Dipolar Cycloaddition: This is the uncatalyzed reaction between a 1,3-dipole (like an azide (B81097) or nitrone) and a dipolarophile (the alkyne). While often slower than catalyzed versions, it can be facilitated by the electronically activated nature of the alkyne in the target molecule. mdpi.com

Diels-Alder Reaction: The alkyne can act as a dienophile in a [4+2] cycloaddition with a conjugated diene, typically under thermal conditions, to form a six-membered ring. cem.com

[2+2+2] Cycloadditions: Transition metals can catalyze the cyclotrimerization of alkynes to form benzene rings. researchgate.net In a reaction with other unsaturated partners, the ethynediyl moiety could be incorporated into complex cyclic systems.

C-H Functionalization Strategies in the Vicinity of the Alkyne

Modern synthetic chemistry has developed methods for the direct functionalization of otherwise inert C-H bonds, often guided by a directing group. rsc.org In Benzene, 1,1'-(1,2-ethynediyl)bis[4-nitro-], the alkyne itself can serve as a directing group to activate the C-H bonds at the ortho positions on the phenyl rings.

Recent research has shown that diarylacetylenes can act as arylating agents in transition metal-catalyzed reactions that proceed via a twofold C-H activation mechanism. nih.govchemrxiv.orgchemrxiv.org Palladium- and Rhodium-catalyzed reactions, for instance, can use internal alkynes as coupling partners for the annulation of arenes, leading to the formation of polyaromatic naphthalene (B1677914) skeletons. acs.orgacs.org The plausible mechanism involves the coordination of the metal catalyst to the alkyne, which then facilitates the oxidative addition of a C-H bond from a coupling partner and a subsequent C-H activation on one of the ortho positions of the diarylacetylene's phenyl rings. acs.orgchemrxiv.org This strategy represents a sophisticated pathway to build complex polycyclic aromatic structures from the relatively simple diarylacetylene core.

Reactions Involving the Nitro Substituents

The nitro groups are highly versatile functional groups that can undergo reduction to various other nitrogen-containing functionalities. They also profoundly influence the reactivity of the phenyl rings to which they are attached.

Reduction of Nitro Groups to Amino Functionalities

The reduction of aromatic nitro groups to primary amines is one of the most fundamental and widely used transformations in organic synthesis. This conversion is critical for the synthesis of anilines, which are precursors to dyes, pharmaceuticals, and polymers. The primary challenge in the reduction of Benzene, 1,1'-(1,2-ethynediyl)bis[4-nitro-] is to achieve chemoselectivity, reducing the two nitro groups without affecting the carbon-carbon triple bond.

A variety of reagents and conditions are available for this transformation. Catalytic hydrogenation is a common and effective method, though care must be taken to select a catalyst that does not also reduce the alkyne.

Table 2: Selected Reagents for the Reduction of Aromatic Nitro Groups

Reagent/System Typical Conditions Notes
H₂, Pd/C Methanol/Ethanol, Room Temperature Highly efficient, but can sometimes lead to alkyne reduction with over-hydrogenation.
Sn, HCl Ethanol, Reflux A classic method (Bechamp reduction); acidic workup required.
Fe, HCl/NH₄Cl Water/Ethanol, Reflux Milder than Sn/HCl, often preferred for its lower cost and environmental impact.
Sodium Hydrosulfite (Na₂S₂O₄) Water/Methanol A useful method for sensitive substrates.

The resulting product, Benzene, 1,1'-(1,2-ethynediyl)bis[4-amino-], is a valuable monomer for the synthesis of high-performance polymers and functional materials.

Electrophilic Aromatic Substitution on Nitro-Substituted Phenyl Rings

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene and its derivatives. wikipedia.org However, the reactivity of the phenyl rings in Benzene, 1,1'-(1,2-ethynediyl)bis[4-nitro-] is severely diminished. This is due to the powerful electron-withdrawing nature of both the nitro group and, to a lesser extent, the ethynyl (B1212043) group.

The nitro group is one of the strongest deactivating groups in SEAr reactions. libretexts.org It withdraws electron density from the ring through both inductive and resonance effects, making the ring much less nucleophilic and thus less reactive towards electrophiles. masterorganicchemistry.comlibretexts.org Furthermore, the nitro group is a strong meta-director, meaning it directs incoming electrophiles to the positions meta to itself (the C-2 and C-6 positions). libretexts.org The intermediate carbocation (arenium ion) formed during meta attack is less destabilized than the intermediates for ortho or para attack.

The diarylacetylene moiety also contributes to the deactivation of the ring. Consequently, forcing an electrophilic substitution reaction, such as nitration or halogenation, onto the phenyl rings would require extremely harsh conditions (e.g., strong acids and high temperatures). libretexts.org If a reaction were to occur, the product would be expected to be the one where the electrophile has added to the position meta to the nitro group.

Nucleophilic Substitution of Hydrogen (SNH) in Activated Systems

The concept of nucleophilic aromatic substitution (SNAr) is a fundamental process in organic chemistry, traditionally involving the replacement of a leaving group, such as a halide, on an electron-deficient aromatic ring. researchgate.net However, a less conventional but equally significant transformation is the Nucleophilic Substitution of Hydrogen (SNH), where a hydrogen atom is displaced by a nucleophile. This reaction is particularly relevant for highly electron-deficient aromatic systems, such as those containing multiple nitro groups. researchgate.netnih.govmdpi.com

The compound Benzene, 1,1'-(1,2-ethynediyl)bis[4-nitro-], with its two nitro groups, presents an activated system ripe for nucleophilic attack. The strong electron-withdrawing nature of the nitro groups, through both inductive and resonance effects, significantly reduces the electron density of the benzene rings, making them susceptible to attack by nucleophiles. mdpi.comnih.gov The reaction generally proceeds via the initial formation of a σH adduct, also known as a Meisenheimer-like adduct, where the nucleophile adds to a carbon atom bearing a hydrogen. researchgate.netnih.gov This intermediate is a negatively charged species where the charge is delocalized across the aromatic system and stabilized by the electron-withdrawing nitro groups. nih.gov

For the SNH reaction to proceed to completion, the intermediate σH adduct must be oxidized to restore the aromaticity of the ring, involving the formal removal of a hydride ion. researchgate.net This oxidation can occur through various pathways, often involving an external oxidizing agent or, in some cases, one of the starting materials.

While direct experimental data on SNH reactions specifically for Benzene, 1,1'-(1,2-ethynediyl)bis[4-nitro-] is not extensively documented in readily available literature, the principles of SNH in activated nitroarenes provide a strong framework for predicting its reactivity. It is anticipated that strong nucleophiles can attack the positions ortho to the nitro groups. The general mechanism for such a reaction is depicted below:

General Mechanism for SNH in Nitro-Activated Arenes

Nucleophilic Attack: A nucleophile (Nu-) attacks the electron-deficient aromatic ring at a position ortho or para to the nitro group, forming a resonance-stabilized anionic σH adduct. researchgate.netnih.gov

Oxidation: The intermediate adduct is then oxidized, leading to the departure of a hydride ion (or a proton and two electrons) and the formation of the substituted product. researchgate.net

The feasibility and regioselectivity of SNH reactions are influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of an appropriate oxidizing agent. For instance, studies on other nitroaromatic compounds have shown successful SNH reactions with a variety of carbon and heteroatom nucleophiles. nih.govresearchgate.net

Mechanistic Studies of Reaction Pathways

Understanding the detailed mechanisms of chemical reactions is crucial for controlling their outcomes and designing new synthetic methodologies. This involves the study of transient species like transition states and reaction intermediates.

Probing Transition States and Reaction Intermediates

A transition state is a fleeting, high-energy configuration of atoms that exists at the peak of the energy profile along a reaction coordinate. masterorganicchemistry.comwikipedia.orgyoutube.com It represents the point of maximum energy during a reaction step and cannot be isolated. masterorganicchemistry.comyoutube.com In contrast, a reaction intermediate is a species that resides in a local energy minimum between two transition states and is, in principle, isolable. allen.in

For reactions involving Benzene, 1,1'-(1,2-ethynediyl)bis[4-nitro-], such as a potential SNH reaction, the key intermediate would be the anionic σH adduct. researchgate.net Computational chemistry serves as a powerful tool to probe the structures and energies of such intermediates and the transition states leading to their formation and subsequent reaction. mdpi.comnih.gov For instance, Density Functional Theory (DFT) calculations can be employed to model the geometry of the σH adduct, showing the change in hybridization of the carbon atom attacked by the nucleophile from sp2 to sp3.

In the context of reactions involving the ethynediyl (alkyne) bridge, such as additions or cycloadditions, the transition states would involve the partial formation of new bonds to the alkyne carbons. nih.gov The geometry and energy of these transition states would be highly dependent on the nature of the reacting partner.

Table 1: Key Concepts in Probing Reaction Mechanisms

Concept Description Relevance to Benzene, 1,1'-(1,2-ethynediyl)bis[4-nitro-]
Transition State A high-energy, short-lived atomic arrangement at the energy maximum of a reaction step. masterorganicchemistry.comwikipedia.org In SNH, it represents the point of bond formation between the nucleophile and the aromatic ring. In alkyne reactions, it involves the partial rehybridization of the sp carbons.
Reaction Intermediate A species corresponding to a local energy minimum on the reaction pathway. allen.in The σH adduct in SNH reactions is a key intermediate, stabilized by the nitro groups. researchgate.net
Computational Chemistry The use of computer simulations to study chemical structures and reactions. mdpi.comnih.gov Essential for determining the geometries and energies of transition states and intermediates that are difficult to observe experimentally.

| Hammond's Postulate | States that the transition state of a reaction step will more closely resemble the species (reactant or product) to which it is closer in energy. wikipedia.orgiitg.ac.in | Helps in predicting the structure of the transition state. For an endothermic step like the formation of a high-energy intermediate, the transition state will resemble the intermediate. |

Influence of Electronic Properties on Carbene Transfer Reactions involving Aryl/Aryl Diazoalkanes

While not a reaction of Benzene, 1,1'-(1,2-ethynediyl)bis[4-nitro-] itself, the study of carbene transfer reactions to alkynes provides significant insight into the electronic interplay that would govern similar transformations. Carbenes are highly reactive intermediates containing a neutral, divalent carbon atom. allen.inlibretexts.org Their reactions with alkynes can lead to various products, including cyclopropenes. nih.gov

Combined experimental and computational studies have shown that the reactivity of free diaryl carbenes, generated from the photolysis of diaryl diazoalkanes, can be controlled by the electronic properties of the substituents on the aryl rings. nih.govnih.gov The introduction of electron-donating or electron-withdrawing groups has a significant impact on the singlet-triplet energy gap of the carbene intermediate and on the activation energies of subsequent carbene transfer reactions. nih.govresearchgate.net

For instance, a diaryl carbene with electron-withdrawing groups, such as nitro groups, would exhibit different reactivity compared to one with electron-donating groups. nih.gov These electronic perturbations affect the stability of the singlet and triplet carbene spin states. nih.gov The spin state of the carbene is a critical determinant of the reaction pathway and the stereochemistry of the product. Singlet carbenes often react in a concerted, stereospecific manner, while triplet carbenes react in a stepwise, stereoselective fashion. libretexts.org

In a hypothetical reaction where a carbene is added to the alkyne moiety of Benzene, 1,1'-(1,2-ethynediyl)bis[4-nitro-], the electron-withdrawing nitro groups on the alkyne substrate would influence the electrophilicity of the triple bond. This, in turn, would affect the rate and regioselectivity of the carbene addition. Studies on the reaction of diaryl carbenes with various alkynes have demonstrated that the electronic nature of both the carbene and the alkyne dictates the outcome, leading to chemoselective cyclopropenation, C-H functionalization, or cascade reactions. nih.govnih.gov

Table 2: Influence of Substituents on Diaryl Carbene Reactivity with Alkynes

Carbene Substituent Type Effect on Singlet-Triplet Gap Predominant Reaction with Alkynes Reference
Electron-Poor (e.g., -NO2) Can lead to nearly degenerate singlet and triplet states. Efficient cyclopropenation with terminal aromatic alkynes. nih.gov
Electron-Neutral Intermediate singlet-triplet gap. Mixture of products, depending on the alkyne. nih.gov

| Electron-Rich (e.g., -OCH3) | Can lead to nearly degenerate singlet and triplet states. | Reaction pathway is highly dependent on the alkyne partner, can favor C-H functionalization. | nih.gov |

This highlights a key principle: the electronic properties of substituents on both reactants in a bimolecular reaction, such as a carbene transfer to an alkyne, are crucial in determining the reaction's mechanism and final products.

Theoretical and Computational Investigations of Benzene, 1,1 1,2 Ethynediyl Bis 4 Nitro

Quantum Chemical Computations for Molecular Structure and Properties

Quantum chemical calculations are employed to predict the geometric and electronic properties of molecules from first principles. cuny.edu Various methods, differing in their level of theory and computational expense, are used to study molecules in their ground and excited states. cuny.edu

Density Functional Theory (DFT) has become a popular and effective method for predicting the structural and electronic properties of molecules. nih.gov It is used to perform unconstrained optimizations to find the most stable (ground state) geometry, providing data on bond lengths, bond angles, and dihedral angles. nih.govunito.it For systems involving π-π interactions, such as those seen in aromatic compounds, dispersion-corrected DFT functionals like B3LYP-D or M06-2X are often employed to achieve satisfactory results even with moderately sized basis sets. nih.govunito.it

In the case of Benzene (B151609), 1,1'-(1,2-ethynediyl)bis[4-nitro-, DFT calculations would elucidate the planarity of the system and the precise orientation of the nitro groups relative to the phenyl rings. Studies on the related molecule nitrobenzene (B124822) have shown that while most theoretical methods predict a planar equilibrium structure, some calculations suggest a slightly twisted structure, indicating a shallow potential well and large-amplitude torsional motion of the nitro group. researchgate.net A comprehensive DFT study on Benzene, 1,1'-(1,2-ethynediyl)bis[4-nitro- would provide the optimized geometric parameters essential for understanding its packing in the solid state and its interaction with other molecules.

Table 1: Representative DFT-Calculated Geometric Parameters for Aromatic Nitro Compounds This table is illustrative of the data obtained from DFT calculations, based on findings for related compounds like nitrobenzene. Specific values for Benzene, 1,1'-(1,2-ethynediyl)bis[4-nitro- would require a dedicated computational study.

ParameterTypical Calculated Value (Nitrobenzene) researchgate.net
r(C–N)1.468 Å
r(N–O)1.223 Å
r(C–C)av1.391 Å
∠ O–N–O124.2°
∠ C–C–N118.2°

Ab initio calculations are based on first principles without the use of empirical parameters, often providing highly accurate results, albeit at a greater computational cost. nih.govaps.org Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are used to refine energies and properties. nih.gov

A key molecular property that can be investigated with ab initio methods is hyperpolarizability. This property is a measure of a molecule's nonlinear optical (NLO) response, which is crucial for applications in photonics and optoelectronics. Molecules with a donor-π-acceptor (D-π-A) architecture, like the subject compound (where the nitro groups are acceptors), are known to exhibit significant NLO properties. Ab initio calculations can predict the components of the hyperpolarizability tensor (β), providing a theoretical basis for designing new NLO materials. While specific hyperpolarizability values for Benzene, 1,1'-(1,2-ethynediyl)bis[4-nitro- are not detailed in the available literature, this class of methods represents the standard for their accurate computation.

Semi-empirical methods offer a compromise between the high accuracy of ab initio methods and the speed of molecular mechanics. They use parameters derived from experimental data to simplify calculations, making them suitable for exploring the conformational landscape of large molecules.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and properties of molecules. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that influences a molecule's electronic and optical properties, chemical reactivity, and kinetic stability. researchgate.net A small HOMO-LUMO gap is indicative of a molecule that is more easily excitable and generally more reactive.

Quantum chemical methods are routinely used to calculate the energies of these frontier orbitals. For instance, DFT calculations using the B3LYP functional with the 6-311+G(d,p) basis set have been used to determine the HOMO and LUMO energy levels for nitrobenzene and its derivatives. researchgate.net For nitrobenzene, the presence of the electron-withdrawing nitro group lowers the energy of both the HOMO and LUMO compared to benzene. researchgate.net

For Benzene, 1,1'-(1,2-ethynediyl)bis[4-nitro-, the extended π-conjugation across the central ethyne (B1235809) linker and the two phenyl rings is expected to raise the HOMO energy and lower the LUMO energy, resulting in a significantly smaller HOMO-LUMO gap compared to nitrobenzene. This reduction in the energy gap would shift the molecule's absorption maximum to a longer wavelength (a bathochromic shift).

Table 2: Calculated Frontier Orbital Energies for Nitrobenzene Data obtained from DFT B3LYP/6-311+G(d,p) calculations. researchgate.net

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Nitrobenzene-7.63-1.775.86

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, many-electron molecular wavefunction into the familiar, intuitive language of Lewis structures, lone pairs, and bond orbitals. wisc.edu It provides a quantitative description of charge distribution through Natural Population Analysis (NPA) and elucidates delocalization effects through the analysis of donor-acceptor (or charge-transfer) interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu

For Benzene, 1,1'-(1,2-ethynediyl)bis[4-nitro-, an NBO analysis would provide a detailed picture of the electron density distribution. It would quantify the strong electron-withdrawing nature of the two nitro groups, showing a significant transfer of electron density from the phenyl-ethyne backbone. This would be reflected in the calculated natural atomic charges, with positive charges accumulating on the nitrogen atoms and the carbons of the aromatic rings, particularly those attached to the nitro groups, while the oxygen atoms would bear significant negative charges. The analysis would also detail the π-delocalization, showing strong interactions between the p-orbitals of the phenyl rings and the ethyne bridge, which is fundamental to the molecule's electronic properties.

Table 3: Illustrative Natural Atomic Charges from NBO Analysis This table illustrates the type of data produced by an NBO analysis. The values are hypothetical and represent expected trends for an aromatic nitro compound.

Atom TypeExpected Natural Charge (a.u.)
Oxygen (in NO₂)~ -0.4 to -0.6
Nitrogen (in NO₂)~ +0.5 to +0.7
Carbon (attached to NO₂)~ +0.1 to +0.2
Other Aromatic Carbons~ -0.1 to -0.2
Acetylenic Carbons~ -0.1 to -0.2

Simulation of Spectroscopic Data

Computational methods are powerful tools for predicting and interpreting spectroscopic data, offering a deeper understanding of the molecule's quantum mechanical properties.

The vibrational modes of Benzene, 1,1'-(1,2-ethynediyl)bis[4-nitro-] can be predicted using computational methods like Density Functional Theory (DFT). These calculations help in assigning the bands observed in experimental Infrared (IR) and Raman spectra. For similar nitroaromatic compounds, DFT calculations have been shown to provide vibrational frequencies that are in good agreement with experimental data. worldscientificnews.com

Key vibrational modes for this molecule would include:

NO₂ Stretching: The symmetric and asymmetric stretching vibrations of the nitro groups are expected to appear in the regions of 1398-1347 cm⁻¹ and around 1520-1536 cm⁻¹ respectively, based on studies of related nitro-containing benzoxazole (B165842) and nitrobenzaldehyde molecules. esisresearch.orgniscpr.res.in

C≡C Stretching: The stretching vibration of the central ethynediyl (acetylene) linker is a characteristic feature. Its intensity and position in the Raman spectrum would be particularly significant due to the polarizability change during vibration.

Aromatic C-H and C-C Stretching: The stretching vibrations of the benzene ring C-H bonds are typically observed in the 3100-3000 cm⁻¹ region. The C-C stretching vibrations within the aromatic rings usually appear in the 1625-1400 cm⁻¹ range. ijirse.in

C-N Stretching: The stretching vibration of the bond connecting the nitro group to the benzene ring is expected in the region of 1330–1260 cm⁻¹. esisresearch.org

A hypothetical data table of predicted vibrational frequencies based on DFT calculations for analogous molecules is presented below.

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Aromatic C-H Stretch3100 - 3050MediumMedium
C≡C Stretch2260 - 2190WeakStrong
Asymmetric NO₂ Stretch1540 - 1520StrongMedium
Aromatic C=C Stretch1610 - 1580MediumMedium
Symmetric NO₂ Stretch1350 - 1330StrongWeak
C-N Stretch860 - 840MediumWeak

This table is illustrative and based on data for similar compounds. Actual values for Benzene, 1,1'-(1,2-ethynediyl)bis[4-nitro-] would require specific DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic absorption (UV-Vis) and emission (photoluminescence) spectra. The electronic transitions in Benzene, 1,1'-(1,2-ethynediyl)bis[4-nitro-] are expected to be dominated by π → π* transitions within the conjugated system formed by the phenyl rings and the acetylene (B1199291) linker. The nitro groups, being strong electron-withdrawing groups, will significantly influence the energies of the molecular orbitals and thus the absorption wavelengths.

Studies on similar chromophores, such as derivatives of 2,5-bis[2-(thien-2-yl)ethenyl]benzene, have shown that theoretical calculations can effectively predict UV-Vis spectral features. nih.gov For the title compound, the main absorption bands are likely to be in the UV region, with potential red-shifting due to the extended conjugation. The lowest energy transition, corresponding to the HOMO-LUMO gap, will be of particular interest. The HOMO is expected to be localized on the phenyl-acetylene backbone, while the LUMO will likely have significant contributions from the nitro groups.

Photoluminescence, if any, would be expected to be weak due to the presence of nitro groups, which are known to quench fluorescence through efficient intersystem crossing to the triplet state. Theoretical calculations can help to elucidate the nature of the excited states and predict the likelihood of radiative versus non-radiative decay pathways.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating reaction mechanisms, providing insights into the energetics and structures of transient species that are often difficult to study experimentally.

For any proposed chemical reaction involving Benzene, 1,1'-(1,2-ethynediyl)bis[4-nitro-], computational methods can be used to locate the transition state (TS) structures and calculate the associated activation free energies (ΔG‡). rdd.edu.iqwikipedia.org This information is crucial for determining the feasibility and rate of a reaction. For instance, in a hypothetical reduction of the nitro groups, computational modeling could identify the pathway with the lowest energy barrier.

Methods such as QST2 (Quadratic Synchronous Transit) or QST3 can be employed to find the transition state geometry, which represents the highest point on the minimum energy path between reactants and products. rdd.edu.iq The activation free energy is then calculated as the difference in free energy between the transition state and the reactants. nih.govlibretexts.org This allows for the comparison of different possible reaction pathways and the identification of the most likely mechanism.

While Benzene, 1,1'-(1,2-ethynediyl)bis[4-nitro-] is not a carbene, its reactions could potentially involve carbene intermediates. Carbenes are neutral species with a divalent carbon atom and can exist in either a singlet or a triplet spin state. plutusias.comethz.ch The energy difference between these two states, known as the singlet-triplet energy splitting (ΔE_S-T), is a critical factor in determining the reactivity of the carbene. nih.gov

Computational methods can accurately predict this energy gap. uq.edu.au For a hypothetical reaction where a carbene is formed from the title compound, the nature of the substituents would play a significant role. The electron-withdrawing nitro groups would influence the electronic structure of the carbene center. A computational analysis of the singlet-triplet splitting would reveal whether the ground state is a singlet or a triplet, which in turn dictates its characteristic reactions (e.g., concerted insertions for singlets versus radical-like reactions for triplets). psgcas.ac.in

Theoretical Assessment of Abiotic Degradation Pathways

Understanding the environmental fate of a chemical is of great importance. Theoretical methods can be used to assess the potential abiotic degradation pathways of Benzene, 1,1'-(1,2-ethynediyl)bis[4-nitro-]. The degradation of nitroaromatic compounds in the environment can occur through various mechanisms, including photolysis and reaction with atmospheric radicals. researchgate.netresearchgate.net

Computational studies can model these processes. For example, the susceptibility of the molecule to photodegradation can be assessed by calculating its electronic absorption spectrum and the energies of its excited states. The reaction with hydroxyl radicals (•OH), a key oxidant in the atmosphere and in aquatic environments, can be modeled by calculating the activation barriers for hydrogen abstraction from the aromatic rings or addition to the aromatic system. nih.gov Studies on the degradation of similar compounds like 4-methoxy-2-nitroaniline (B140478) have shown that computational chemistry can help to identify intermediates and propose detailed degradation pathways. nih.gov The presence of the acetylene linker and the two nitro groups in the title compound would present unique reactivity that can be explored through such theoretical assessments. ethz.ch

Advanced Applications and Material Science Research Involving Benzene, 1,1 1,2 Ethynediyl Bis 4 Nitro Scaffolds

Development of Organic Electronic Materials

The electronic properties of 4,4'-dinitrotolane, characterized by strong electron-accepting nitro groups connected by a conjugated bridge, make it a molecule of significant interest for organic electronic devices. nih.gov Its structure is conducive to tuning electronic behavior, which is a critical aspect of designing materials for applications such as molecular switches, transistors, and nonlinear optical systems. nih.govresearchgate.net

Components in Molecular Switches and Transistors

The core concept of a molecular switch involves a molecule that can be reversibly shifted between two or more stable states, each with different physical properties, such as conductivity or conformation. researchgate.net The nitro groups on the 4,4'-dinitrotolane scaffold are redox-active, meaning they can accept electrons. This property is fundamental to its potential use in electrochemically controlled molecular switches. researchgate.net Upon electrochemical reduction, the nitro groups can be converted to radical anions or further reduced species, which drastically alters the electronic distribution and geometry of the molecule. This change in electronic state can modulate the conductivity of the molecule, effectively switching it from an "off" (less conductive) to an "on" (more conductive) state.

While direct implementation of 4,4'-dinitrotolane as a transistor is a complex research area, its structural motifs are relevant. Organic thin-film transistors (OTFTs) rely on organic semiconductor materials to transport charge. nih.gov The rigid, conjugated backbone of the tolane unit is an excellent framework for a charge transport channel. By chemically modifying the nitro groups or adding other functional groups, the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be engineered to facilitate either hole (p-type) or electron (n-type) transport, a key requirement for transistor components. mdpi.com

Precursors for Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications like frequency conversion (e.g., second-harmonic generation, SHG) and optical switching. nih.govresearchgate.net A common design strategy for organic NLO molecules is the "push-pull" system, where an electron-donating group (donor) and an electron-accepting group (acceptor) are connected by a π-conjugated bridge. researchgate.net This arrangement creates a large change in dipole moment upon electronic excitation, leading to a high second-order NLO response (hyperpolarizability, β). scielo.org.mx

4,4'-dinitrotolane itself is a symmetrical molecule with two acceptor groups, but it serves as an excellent precursor for creating potent NLO chromophores. The synthetic versatility of the nitro groups allows for their conversion into other functionalities, or more commonly, the synthesis starts from a precursor that can be functionalized asymmetrically. For instance, a synthetic route can be designed to have a strong donor group (like an amino or alkoxy group) on one phenyl ring and the nitro group on the other, creating the desired D-π-A structure. The rigid ethynyl (B1212043) bridge ensures efficient electronic communication between the donor and acceptor, a critical factor for enhancing NLO properties. mdpi.com The performance of such materials is often evaluated by their second-harmonic generation efficiency, which can be orders of magnitude greater than standard inorganic NLO crystals like KDP (Potassium Dihydrogen Phosphate). nih.gov

Table 1: Comparison of Molecular Features for NLO Applications
Compound ScaffoldDonor Group (Example)π-Conjugated BridgeAcceptor Group (Example)Key Feature for NLO
Stilbene-N(CH₃)₂-CH=CH--NO₂Classic push-pull system with high hyperpolarizability.
Tolane (from 4,4'-dinitrotolane)-NH₂-C≡C--NO₂Rigid bridge enhances conjugation and thermal stability.
Chalcone-OCH₃-CH=CH-C=O--NO₂Extended conjugation through carbonyl group.
Azobenzene-N(CH₃)₂-N=N--CNSwitchable NLO properties based on photoisomerization.

Scaffolds in Polymer and Dendritic Architectures

The well-defined linear and rigid structure of 4,4'-dinitrotolane makes it an exceptional building block for constructing larger, highly ordered supramolecular structures such as cross-linked solids and complex dendritic polymers.

Building Blocks for Highly Cross-Linked Organic Solids

Highly cross-linked organic solids, such as Porous Organic Frameworks (POFs) or Covalent Organic Frameworks (COFs), are materials characterized by a robust, porous structure built from organic molecular units. rsc.orgnih.gov These materials have applications in gas storage, separation, and catalysis. The ideal building blocks for these frameworks are rigid and have well-defined geometries to ensure the formation of a predictable and porous network. rsc.org

4,4'-dinitrotolane fits this requirement perfectly. Its linear, rod-like shape can act as a "strut" in a 3D framework. To incorporate it into a polymer network, the nitro groups are typically converted into more reactive functionalities, such as amines, boronic acids, or halides, which can then undergo polymerization reactions (e.g., condensation or cross-coupling reactions) with other multifunctional monomers. nih.gov The rigidity of the tolane unit prevents the collapse of the porous structure after the removal of solvent, leading to materials with high surface areas and permanent porosity. researchgate.net

Functional Monomers for Dendritic Polymer Synthesis

Dendrimers are perfectly branched, three-dimensional macromolecules with a central core, branching units, and terminal functional groups. nih.govhumanjournals.com Their synthesis requires precise, step-by-step reactions using "dendrons" or multifunctional monomers. researchgate.netinstras.com Dendrimers and dendrons are key building blocks for creating functional hydrogels and other complex materials. nih.govdoaj.org

The 4,4'-dinitrotolane scaffold can be incorporated into dendritic architectures in several ways:

As a Core Molecule: After chemical modification of the two nitro groups into reactive sites, the linear tolane unit can serve as the central core from which dendritic branches (dendrons) can be grown outwards. This is known as the divergent synthesis approach. mdpi.com

As a Branching Unit: By functionalizing the phenyl rings with additional reactive sites, the tolane unit could be used within the repeating branches of the dendrimer, imparting rigidity to the structure.

In Dendron Synthesis: A tolane molecule can be functionalized at one end to act as the focal point of a dendron, a wedge-shaped piece of a dendrimer. nih.gov These dendrons can then be attached to a multifunctional core in the final step of a convergent synthesis strategy. researchgate.net

The inclusion of the rigid 4,4'-dinitrotolane unit into dendritic structures can lead to macromolecules with well-defined shapes and internal cavities, which are of interest for applications in catalysis and as host molecules. researchgate.net

Intermediate in Complex Organic Synthesis

Beyond its direct application in materials, 4,4'-dinitrotolane is a valuable intermediate in multistep organic synthesis. youtube.com Its most significant role is as a precursor to 4,4'-diaminotolane. The reduction of the two nitro groups to primary amines is a high-yielding and straightforward chemical transformation, typically achieved using reagents like tin(II) chloride (SnCl₂) and hydrochloric acid (HCl), or catalytic hydrogenation.

This resulting diamine is a highly important monomer in polymer chemistry. The combination of two reactive amine groups at opposite ends of a rigid, linear tolane backbone makes 4,4'-diaminotolane an ideal building block for high-performance polymers. For example, it can be reacted with dianhydrides or diacyl chlorides to form polyimides and polyamides, respectively. The incorporation of the rigid tolane unit into the polymer backbone imparts exceptional thermal stability, high mechanical strength, and in some cases, liquid crystalline properties to the resulting materials. These polymers are used in applications demanding high performance, such as in the aerospace and electronics industries. nih.gov

Table 2: Synthetic Utility of 4,4'-Dinitrotolane as an Intermediate
Starting MaterialReactionReagents (Example)Product IntermediateApplication of Intermediate
Benzene (B151609), 1,1'-(1,2-ethynediyl)bis[4-nitro-Nitro Group ReductionSnCl₂, HCl or H₂, Pd/C4,4'-DiaminotolaneMonomer for high-performance polymers.
4,4'-DiaminotolanePolycondensation (Polyimide formation)Pyromellitic dianhydrideAromatic PolyimideThermally stable films and coatings for electronics.
4,4'-DiaminotolanePolycondensation (Polyamide formation)Terephthaloyl chlorideAromatic Polyamide (Aramid)High-strength fibers and materials.

Role as a Key Synthon for Diverse Molecular Structures

The term "synthon" refers to a molecular fragment that serves as a building block for the synthesis of more complex molecules. Benzene, 1,1'-(1,2-ethynediyl)bis[4-nitro- is a powerful synthon due to its reactive alkyne core and the potential for transformation of its nitro functionalities. The central carbon-carbon triple bond is a hub of reactivity, readily participating in cycloaddition reactions to form new heterocyclic rings.

A prime example of this is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govbeilstein-journals.org This reaction allows for the efficient and highly regioselective formation of 1,4-disubstituted 1,2,3-triazole rings. By reacting Benzene, 1,1'-(1,2-ethynediyl)bis[4-nitro- with various organic azides, chemists can construct a wide array of bis-triazole structures, effectively bridging two molecular entities with a rigid, aromatic linker. This methodology is instrumental in creating polydentate ligands for coordination chemistry, developing new pharmaceutical scaffolds, and building supramolecular assemblies. beilstein-journals.orggeorgiasouthern.edu

The following table illustrates the potential for generating diverse structures from this synthon via the CuAAC reaction.

Reactant 1Reactant 2 (Organic Azide)Product ClassPotential Applications
Benzene, 1,1'-(1,2-ethynediyl)bis[4-nitro-Benzyl Azide (B81097)Bis(1-benzyl-4-(4-nitrophenyl)-1H-1,2,3-triazole)Ligand Synthesis, Materials Science
Benzene, 1,1'-(1,2-ethynediyl)bis[4-nitro-Azido-functionalized PolymerCross-linked Polymer NetworkPolymer Chemistry, Drug Delivery
Benzene, 1,1'-(1,2-ethynediyl)bis[4-nitro-Azido-sugar DerivativeGlycoconjugateBioorganic Chemistry, Medicinal Chemistry
Benzene, 1,1'-(1,2-ethynediyl)bis[4-nitro-Peptide with Azide MoietyPeptide-small molecule conjugateChemical Biology, Drug Discovery

Integration into Multi-component Reaction Schemes

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product that incorporates substantial portions of all the starting materials. The alkyne functionality of Benzene, 1,1'-(1,2-ethynediyl)bis[4-nitro- makes it an ideal candidate for integration into such schemes, particularly in the synthesis of propargylamines. iranarze.irresearchgate.netsemanticscholar.org

The A³ coupling reaction, a classic example of an MCR, involves the reaction of an aldehyde, an amine, and a terminal alkyne, typically catalyzed by a metal such as copper or gold. iranarze.irnih.gov This reaction leads to the formation of propargylamines, which are valuable intermediates for the synthesis of a wide range of nitrogen-containing heterocycles and biologically active molecules. researchgate.netnih.gov

Given that Benzene, 1,1'-(1,2-ethynediyl)bis[4-nitro- possesses two terminal alkyne equivalents, it can theoretically participate in a double A³ coupling reaction. This would involve reacting the diarylacetylene with two equivalents of an aldehyde and two equivalents of an amine to generate a symmetrical bis-propargylamine structure. This approach offers a rapid and atom-economical route to complex molecules with a high degree of structural diversity, as the nature of the aldehyde and amine can be varied.

Reaction TypeReactantsProduct TypePotential Significance
A³ CouplingBenzene, 1,1'-(1,2-ethynediyl)bis[4-nitro-, Aldehyde (e.g., Benzaldehyde), Amine (e.g., Piperidine)Bis-propargylamineRapid access to complex nitrogen-containing scaffolds for drug discovery and materials.
Ugi ReactionNot directly applicable as Ugi reactions typically involve isocyanides, not alkynes as the third component. nih.govnih.gov--
PasseriniNot directly applicable as Passerini reactions involve isocyanides and carboxylic acids. nih.govresearchgate.net--

Applications in Chemo- and Biosensor Development (as functionalizable scaffolds)

The rigid, conjugated framework of Benzene, 1,1'-(1,2-ethynediyl)bis[4-nitro- makes it an attractive scaffold for the development of chemo- and biosensors. The core structure can be functionalized to introduce specific recognition sites for analytes of interest, and the electronic properties of the conjugated system can be modulated upon analyte binding, leading to a detectable signal, such as a change in fluorescence or an electrochemical response. frontiersin.orgsemanticscholar.orgmdpi.com

The terminal nitro groups can be chemically reduced to amino groups, which then serve as versatile handles for further functionalization. These amino groups can be readily converted into amides, ureas, or Schiff bases, allowing for the attachment of a wide variety of receptor units designed to bind specific metal ions, anions, or biological molecules. nih.govresearchgate.net

For example, the introduction of chelating agents like di(2-picolyl)amine can create fluorescent probes for transition and heavy metal ions. rsc.org The binding of a metal ion to the chelator can alter the photophysical properties of the entire molecule, leading to a "turn-on" or "turn-off" fluorescent response. Similarly, the incorporation of hydrogen-bond donating groups like ureas can lead to receptors for anions such as fluoride (B91410) or acetate. nih.gov

Furthermore, polymers derived from this scaffold could be employed in electrochemical sensors. The conjugated nature of the polymer backbone can facilitate electron transfer, and the incorporation of specific recognition elements can enable the selective detection of analytes through changes in current or potential. scispace.comscispace.commdpi.com

Sensor TypeFunctionalization StrategyTarget AnalyteDetection Principle
Fluorescent SensorReduction of nitro groups to amines, followed by reaction with a chelating agent.Metal Ions (e.g., Cu²⁺, Zn²⁺)Analyte binding modulates the fluorescence emission (quenching or enhancement). frontiersin.orgrsc.org
Colorimetric SensorAttachment of urea-based receptors to the scaffold.Anions (e.g., F⁻, AcO⁻)Anion binding induces a color change visible to the naked eye. nih.gov
Electrochemical SensorElectropolymerization of the functionalized scaffold onto an electrode surface.Biomolecules, PollutantsAnalyte interaction with the polymer film alters its electrochemical properties. scispace.commdpi.com

Future Directions and Emerging Research Avenues for Bis 4 Nitrophenyl Acetylene Chemistry

Exploration of Novel Catalytic Approaches for Synthesis and Functionalization

The synthesis and subsequent functionalization of bis(4-nitrophenyl)acetylene and its derivatives are pivotal for exploring their full potential. Future research is increasingly focused on developing more efficient, selective, and sustainable catalytic methods.

The Sonogashira cross-coupling reaction is a cornerstone for the synthesis of diarylacetylenes. researchgate.netwikipedia.org It typically involves the palladium- and copper-co-catalyzed reaction of a terminal alkyne with an aryl halide. researchgate.netwikipedia.org For bis(4-nitrophenyl)acetylene, this would involve the coupling of 4-nitrobromobenzene or 4-nitroiodobenzene with acetylene (B1199291) or a protected acetylene equivalent. Future research will likely focus on overcoming the limitations of traditional Sonogashira protocols, such as the use of copper co-catalysts which can lead to undesirable alkyne homocoupling. wikipedia.orgresearchgate.net The development of copper-free Sonogashira reactions is a significant area of interest, often employing more efficient palladium catalysts or alternative reaction conditions to promote the desired cross-coupling. researchgate.net

Novel catalytic systems are being explored to enhance the efficiency and scope of diarylacetylene synthesis. This includes the use of palladium complexes with advanced ligands, such as N-heterocyclic carbenes (NHCs), which can offer greater stability and catalytic activity. wikipedia.org Furthermore, the exploration of alternative metal catalysts, such as nickel or gold, may provide new pathways for the synthesis and functionalization of these compounds. wikipedia.org

Beyond the initial synthesis, catalytic C-H activation and annulation strategies represent a promising frontier for the advanced functionalization of the pre-formed bis(4-nitrophenyl)acetylene scaffold. rsc.org These methods allow for the direct formation of new carbon-carbon or carbon-heteroatom bonds on the aromatic rings, enabling the construction of more complex, extended π-systems without the need for pre-functionalized starting materials.

Table 1: Comparison of Catalytic Approaches for Diarylacetylene Synthesis

Catalytic ApproachKey FeaturesPotential AdvantagesEmerging Research Focus
Traditional Sonogashira Coupling Palladium and copper co-catalysisWell-established, versatileOvercoming homocoupling, milder conditions
Copper-Free Sonogashira Coupling Palladium catalysis without copperReduced side products, simplified purificationDevelopment of highly active palladium catalysts
Alternative Metal Catalysis Use of nickel, gold, or other metalsPotentially different reactivity and selectivityExploring new catalytic cycles and substrate scope
C-H Activation/Annulation Direct functionalization of C-H bondsHigh atom economy, step efficiencyDesign of selective catalysts for complex scaffolds

Advanced Functionalization for Tailored Electronic and Optical Properties

The electronic and optical properties of bis(4-nitrophenyl)acetylene are dominated by the electron-withdrawing nature of the nitro groups and the linear, conjugated π-system. Advanced functionalization aims to precisely tune these properties for specific applications in optoelectronics and nonlinear optics.

The introduction of various functional groups onto the phenyl rings can significantly alter the molecule's electronic landscape. Attaching electron-donating groups (e.g., amino, alkoxy) would create a "push-pull" system, which is a well-known strategy for enhancing second-order nonlinear optical (NLO) properties. The degree of charge transfer, and thus the NLO response, could be fine-tuned by varying the strength and position of the donor and acceptor groups. Theoretical studies, such as density functional theory (DFT) calculations, can play a crucial role in predicting how different functional groups will impact the electronic energy gap and dipole moment of the molecule, guiding synthetic efforts. rsc.orgrsc.org

Furthermore, the synthesis of a series of derivatives with systematically varied functional groups will allow for a detailed investigation of structure-property relationships. This could involve the introduction of halogens, alkyl chains, or even other chromophores to modulate properties such as solubility, solid-state packing, and photophysical behavior. Research into bithiophene substituted oxadiazole derivatives has shown that the combination of electron-donating and electron-accepting units can lead to intense fluorescence with good quantum yields, a principle that can be applied to functionalized bis(4-nitrophenyl)acetylene. rsc.org

Post-synthetic modification of the nitro groups themselves presents another avenue for advanced functionalization. For example, the reduction of the nitro groups to amines would dramatically alter the electronic character of the molecule, transforming it from an electron-poor to a potentially electron-rich system. These resulting amino groups could then serve as handles for further chemical transformations.

Integration into Hybrid Organic-Inorganic Materials (e.g., MOFs)

The rigid, linear structure and the presence of functionalizable nitro groups make bis(4-nitrophenyl)acetylene and its derivatives excellent candidates for use as organic linkers in the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with high porosity and tunable properties, making them promising for applications in gas storage and separation, catalysis, and sensing.

The incorporation of nitro-functionalized linkers into MOFs has been shown to enhance the selective adsorption of certain gases, such as acetylene. acs.org The electron-withdrawing nitro groups can create specific binding sites within the pores of the MOF, leading to stronger interactions with guest molecules. The synergy between unsaturated metal sites in the MOF and the functional groups on the organic linker can significantly boost adsorption capacity and selectivity. acs.org

Future research in this area will likely focus on the design and synthesis of novel bis(4-nitrophenyl)acetylene-based linkers with additional functionalities to further tailor the properties of the resulting MOFs. This could include the introduction of chiral groups for enantioselective separations, or catalytically active sites for heterogeneous catalysis. Post-synthetic modification of MOFs containing these linkers is another powerful tool, allowing for the introduction of new functional groups after the framework has been assembled. acs.orgacs.orggoogle.com

Table 2: Potential Applications of Bis(4-nitrophenyl)acetylene in MOFs

Application AreaRole of Bis(4-nitrophenyl)acetylene LinkerDesired Properties of the MOF
Gas Storage and Separation Provides a rigid framework and specific binding sites (nitro groups)High porosity, selective gas uptake
Heterogeneous Catalysis Can be functionalized with catalytic sitesAccessible active sites, stable framework
Sensing Electronic properties can be modulated by guest bindingChanges in optical or electronic properties upon analyte interaction
Nonlinear Optics Ordered arrangement of NLO-active linkers in a crystalline frameworkNon-centrosymmetric crystal structure, high hyperpolarizability

Development of Sustainable Synthesis and Green Chemistry Principles for Acetylene-Based Reactions

The principles of green chemistry are becoming increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. youtube.com These principles are highly relevant to the synthesis of bis(4-nitrophenyl)acetylene and other acetylene-based compounds.

A key focus is on improving the atom economy of synthetic routes. acs.orgnih.gov Traditional multi-step syntheses can generate significant waste. The development of one-pot reactions and tandem catalytic processes that combine several transformations into a single operation is a major goal. For instance, a one-pot synthesis of diarylacetylenes from arylaldehydes has been developed, offering a more streamlined and efficient alternative to traditional cross-coupling methods. rsc.org

The choice of solvent is another critical aspect of green chemistry. Many traditional solvents used in organic synthesis are volatile, flammable, and toxic. youtube.com Research into greener alternatives for Sonogashira and other cross-coupling reactions is actively being pursued. acs.org This includes the use of water, ionic liquids, or bio-derived solvents. youtube.comresearchgate.net In some cases, solventless reaction conditions can be achieved, further reducing the environmental impact. youtube.com

Energy efficiency is also a key consideration. rsc.orgacs.org The use of highly active catalysts that can operate under milder conditions (lower temperatures and pressures) can significantly reduce the energy consumption of a chemical process. Microwave-assisted synthesis is another technique that can often accelerate reaction times and improve energy efficiency compared to conventional heating.

Finally, the development of catalysts based on more abundant and less toxic metals is a long-term goal for sustainable chemistry. While palladium is a highly effective catalyst for cross-coupling reactions, its high cost and toxicity are drawbacks. Research into catalysts based on more earth-abundant metals like copper or iron for acetylene-based reactions is an important and challenging area of future research. nih.gov

Q & A

Q. Which analytical methods quantify trace impurities in synthesized batches?

  • Workflow : Apply HPLC-DAD (C18 column, λ=254 nm) with a gradient elution (ACN:H₂O 60→90% over 20 min). Validate method per ICH guidelines (LOQ ≤0.1%). Compare with LC-MS for structural confirmation of impurities (e.g., dehalogenated byproducts) .

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